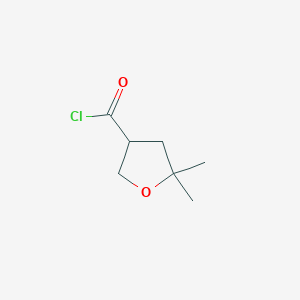

5,5-Dimethyloxolane-3-carbonyl chloride

Description

Properties

CAS No. |

41644-29-5 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

5,5-dimethyloxolane-3-carbonyl chloride |

InChI |

InChI=1S/C7H11ClO2/c1-7(2)3-5(4-10-7)6(8)9/h5H,3-4H2,1-2H3 |

InChI Key |

SZZJVJDJJYGTAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CO1)C(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of acid chlorides, including this compound, typically involves the reaction of the corresponding carboxylic acid or ester with chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride. The reaction converts the carboxyl group (-COOH) into the more reactive acid chloride (-COCl), facilitating further transformations.

Preparation from 5,5-Dimethyloxolane-3-carboxylic Acid Using Thionyl Chloride

The most common and industrially favored method is the conversion of 5,5-Dimethyloxolane-3-carboxylic acid to its acid chloride using thionyl chloride (sulfur dichloride oxide, SOCl₂). This reagent is preferred due to its efficiency and the gaseous by-products (SO₂ and HCl), which simplify purification.

- Mix 5,5-Dimethyloxolane-3-carboxylic acid with an excess of thionyl chloride.

- Conduct the reaction under anhydrous conditions, often with a catalytic amount of dimethylformamide to activate the reagent.

- Heat the mixture gently, typically between 30°C and 70°C, for 1 to 3 hours.

- Remove excess thionyl chloride and by-products by distillation or under reduced pressure.

- Isolate the acid chloride as a clear liquid or solid depending on conditions.

Reaction Parameters and Optimization:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (acid:SOCl₂) | 1:3 to 1:5 | Excess SOCl₂ ensures complete conversion |

| Temperature | 30–70 °C | Controlled heating avoids decomposition |

| Reaction time | 1–3 hours | Monitored by TLC or GC for completion |

| Solvent | Usually neat or in inert solvents (e.g., dichloromethane) | Solvent can aid heat control |

| Catalyst | Dimethylformamide (DMF) (0.1 equiv.) | Enhances reaction rate |

This method is analogous to the synthetic approach described for related acid chlorides such as 3,5-dimethylbenzoyl chloride, where controlled heating and molar ratios of acid to thionyl chloride are critical for high purity and yield.

Alternative Chlorinating Agents

- Oxalyl Chloride (COCl)₂ : An alternative reagent that can be used under milder conditions, often in the presence of catalytic DMF. It produces gaseous by-products (CO and CO₂) that facilitate purification.

- Phosphorus Pentachloride (PCl₅) : Less commonly used due to harsher conditions and more complex by-products but can be effective for difficult substrates.

Preparation via Ester Intermediates

Another preparative route involves the initial synthesis of methyl 3-hydroxy-5,5-dimethyloxolane-3-carboxylate followed by conversion to the acid chloride:

- The methyl ester is prepared by esterification of the corresponding acid.

- Hydrolysis or direct chlorination of the ester using reagents like thionyl chloride or oxalyl chloride converts it to the acid chloride.

- Physical methods such as vortexing, ultrasound, or hot water baths can aid dissolution and reaction kinetics during preparation.

Research Discoveries and Mechanistic Insights

- The stereospecific synthesis of oxolane derivatives related to this compound has been studied in detail, showing that the presence of substituents at the 5-position (dimethyl groups) influences the reaction pathway and stereochemical outcome.

- Acid chloride formation proceeds via nucleophilic attack of the carboxyl oxygen on the chlorinating agent, with elimination of sulfur dioxide and hydrogen chloride in the case of thionyl chloride.

- Controlled heating rates and reaction times are essential to avoid side reactions such as rearrangements or polymerization.

Data Table: Summary of Preparation Conditions

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyloxolane-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 5,5-dimethyloxolane-3-carboxylic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.

Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

5,5-Dimethyloxolane-3-carboxylic acid: Formed from hydrolysis.

Alcohol: Formed from reduction.

Scientific Research Applications

5,5-Dimethyloxolane-3-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyloxolane-3-carbonyl chloride involves its reactivity as an acid chloride. The compound readily undergoes nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Structure Type | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Cyclic | C₆H₉ClO₂ | ~148.59* | Carbonyl chloride, oxolane ring |

| 3,5,5-Trimethylhexanoyl chloride | Linear, branched | C₉H₁₇ClO | 176.68 | Carbonyl chloride, alkyl chain |

Key Findings:

The linear analog’s longer alkyl chain (C₉ vs. C₆) likely reduces volatility and increases lipophilicity, impacting applications in hydrophobic matrices.

Reactivity :

- Both compounds undergo hydrolysis in aqueous conditions, releasing HCl. However, the cyclic structure of this compound may accelerate hydrolysis due to increased electrophilicity at the carbonyl carbon.

- In organic solvents, the linear analog’s branching may hinder nucleophilic attack compared to the cyclic compound’s more accessible carbonyl group.

Applications: this compound: Specialized use in synthesizing heterocyclic pharmaceuticals or agrochemicals. 3,5,5-Trimethylhexanoyl chloride: Employed in large-scale production of surfactants or plasticizers due to its stability and lower cost .

Safety and Handling: Both compounds are corrosive and require stringent safety measures. highlights emergency protocols for 3,5,5-trimethylhexanoyl chloride, including the use of dry powder fire extinguishers and immediate decontamination after exposure . Similar precautions are inferred for this compound, though specific toxicity data (e.g., LD₅₀) are unavailable.

Limitations and Data Gaps

- No direct experimental data for this compound were found in the provided evidence. Comparisons rely on structural analogs and theoretical principles.

- Safety profiles for the cyclic compound are extrapolated from linear acyl chlorides; actual hazards may differ due to unique reactivity.

Q & A

Q. How can researchers mitigate side reactions during nucleophilic substitutions involving 5,5-Dimethyloxolane-3-carbonyl chloride?

Methodological Answer: Design experiments to test steric and electronic effects of the oxolane ring on reactivity. For example, use kinetic studies with competing nucleophiles (e.g., amines vs. alcohols) under controlled conditions. Monitor intermediates via in situ FTIR or F NMR (if fluorinated analogs are used). Computational modeling (e.g., molecular docking) can predict steric hindrance from the dimethyl groups .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

Methodological Answer: Re-evaluate computational parameters (e.g., solvent effects, basis sets in DFT calculations) and validate experimental conditions (e.g., moisture levels, trace impurities). For example, discrepancies in carbonyl chloride electrophilicity may arise from solvent polarity not accounted for in simulations. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How does the ethylene ketal (oxolane) ring influence the compound’s stability under photolytic conditions?

Methodological Answer: Perform controlled photodegradation experiments using UV-Vis light sources (e.g., 254 nm) and analyze products via GC-MS. Compare with non-cyclic analogs to isolate the ketal’s stabilizing/destabilizing effects. Use ESR spectroscopy to detect radical intermediates formed during photolysis .

Q. What methodologies are recommended for studying the compound’s interactions with biomolecular targets?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For structural insights, use cryo-EM or X-ray crystallography of co-crystallized protein-ligand complexes. Pair with MD simulations to model dynamic interactions, particularly steric effects from the dimethyl groups .

Data Analysis & Literature Review

Q. How should researchers address conflicting bioactivity data in published studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines). Use hierarchical clustering or PCA to group studies by experimental conditions. Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) and consult authoritative databases (e.g., PubChem, ChEMBL) for standardized bioactivity entries .

Q. What strategies ensure comprehensive literature searches for this compound?

Methodological Answer: Apply Boolean operators (e.g., “this compound” AND “synthesis”) in SciFinder, Reaxys, and PubMed. Filter results by study type (e.g., experimental, review) and exclude non-peer-reviewed sources. Use backward/forward citation tracking and chemical structure searches to identify analogs and synthetic pathways .

Experimental Design & Troubleshooting

Q. How to optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer: Perform DoE (Design of Experiments) to test variables like stoichiometry, solvent (e.g., dichloromethane vs. THF), and reaction time. Use response surface methodology to identify optimal conditions. For moisture-sensitive steps, employ Schlenk-line techniques or molecular sieves .

Q. What controls are essential when testing the compound’s cytotoxicity in cell-based assays?

Methodological Answer: Include vehicle controls (e.g., DMSO concentration matched to test samples) and positive controls (e.g., staurosporine for apoptosis). Assess membrane integrity via LDH release assays and mitochondrial activity via MTT/WST-1. Replicate experiments across multiple cell passages to account for variability .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.